molecular formula C14H8N6O3 B14686016 3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one CAS No. 28230-37-7

3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14686016
CAS No.: 28230-37-7
M. Wt: 308.25 g/mol
InChI Key: OEYMESGFAMFPRE-UHFFFAOYSA-N
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Description

3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of an azidobenzoyl group and a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 2-azidobenzoic acid with 1,2,3-benzotriazin-4(3H)-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The benzotriazinone core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzotriazinone derivatives.

Scientific Research Applications

3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets through the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. This property is exploited in click chemistry, where the compound can be used to label or modify biomolecules. The benzotriazinone core can also interact with various enzymes, potentially inhibiting their activity by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the azidobenzoyl group, which imparts distinct chemical reactivity and potential for click chemistry applications. This makes it particularly valuable in biochemical research and materials science.

Properties

CAS No.

28230-37-7

Molecular Formula

C14H8N6O3

Molecular Weight

308.25 g/mol

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) 2-azidobenzoate

InChI

InChI=1S/C14H8N6O3/c15-18-16-12-8-4-2-6-10(12)14(22)23-20-13(21)9-5-1-3-7-11(9)17-19-20/h1-8H

InChI Key

OEYMESGFAMFPRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)OC(=O)C3=CC=CC=C3N=[N+]=[N-]

Origin of Product

United States

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